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Application Notes and Protocols: CRISPR/Cas9-Mediated Knockout of AKT1

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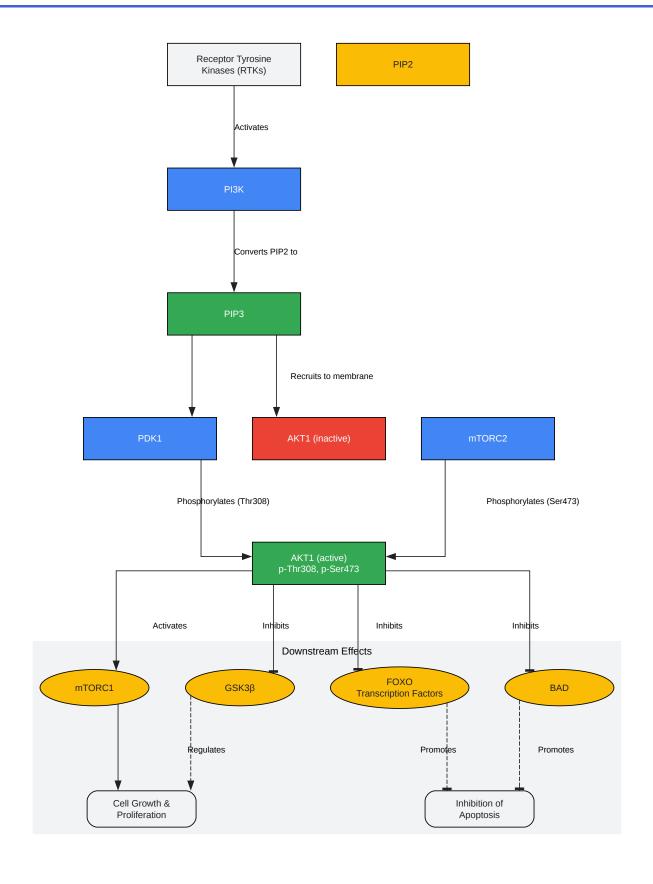
Audience: Researchers, scientists, and drug development professionals.

Introduction: AKT1, also known as Protein Kinase B alpha (PKBα), is a central node in the PI3K/AKT signaling pathway, a critical intracellular cascade that regulates a wide array of cellular functions.[1][2] This pathway is integral to processes such as cell growth, proliferation, survival, metabolism, and angiogenesis.[3][4] Dysregulation of the PI3K/AKT pathway is frequently implicated in various human diseases, particularly cancer, making its components attractive targets for therapeutic development.[2] The CRISPR/Cas9 system offers a powerful and precise method for genome editing, enabling the creation of knockout (KO) cell lines to study gene function.[5][6] These application notes provide a detailed, step-by-step guide for generating and validating an AKT1 knockout cell line using CRISPR/Cas9 technology.

AKT1 Signaling Pathway Overview

AKT1 is activated downstream of phosphoinositide 3-kinase (PI3K). Upon stimulation by growth factors, PI3K phosphorylates membrane lipids to generate phosphatidylinositol (3,4,5)trisphosphate (PIP3).[2][4] AKT1 is recruited to the membrane and subsequently phosphorylated and fully activated by PDK1 and mTORC2.[2][7] Once active, AKT1 phosphorylates a multitude of downstream substrates to exert its effects. For instance, it can inhibit apoptosis by phosphorylating and inactivating pro-apoptotic proteins like BAD and the FOXO family of transcription factors.[4][7] It also promotes cell growth and proliferation through the activation of the mTOR pathway and by regulating cell cycle inhibitors like p21 and p27.[2] [4]





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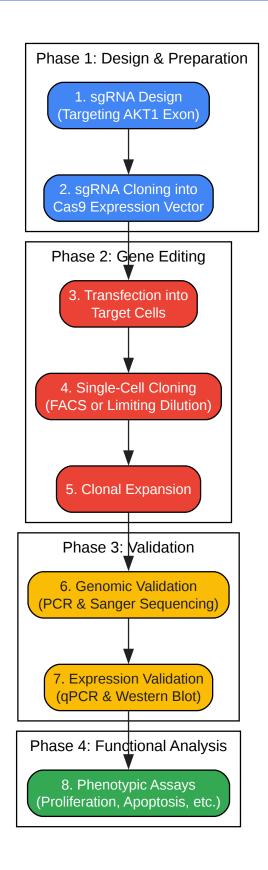
Caption: The PI3K/AKT1 signaling pathway.



Experimental Workflow for AKT1 Knockout

The generation of an AKT1 knockout cell line involves several key phases: design and preparation of the CRISPR/Cas9 components, delivery into the target cells, selection and expansion of single-cell clones, and rigorous validation at the genomic, transcriptomic, and proteomic levels, followed by functional characterization.[8][9]





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Caption: Workflow for CRISPR/Cas9-mediated gene knockout.



Detailed Experimental Protocols Phase 1: Design and Preparation

1.1. sgRNA Design for AKT1 The goal is to design a single guide RNA (sgRNA) that directs the Cas9 nuclease to an early exon of the AKT1 gene to introduce a frameshift mutation, leading to a premature stop codon and protein knockout.[10][11]

Protocol:

- Obtain the genomic sequence of the human AKT1 gene from a database like NCBI (Gene ID: 207).[12]
- Use online sgRNA design tools (e.g., GenScript's tool, CHOPCHOP) to identify potential 20-nucleotide target sequences in an early, conserved exon (e.g., Exon 2 or 3).[13][14]
 These tools predict on-target efficiency and potential off-target effects.
- Select 2-3 sgRNA sequences with high predicted on-target scores and low off-target scores. The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9 (SpCas9).[15]
- Order oligonucleotides corresponding to the selected sgRNA sequences, adding appropriate overhangs for cloning into the chosen Cas9 vector.

Table 1: Example sgRNA Designs for Human AKT1

Target Exon	sgRNA Sequence (5' to 3')	PAM	Predicted On- Target Score
Exon 2	GACGGGCACATTA AGCTGGAGG	TGG	91
Exon 2	GTGGACCAACGTGA GGCTGCTG	GGG	88

| Exon 3 | GTCATTGACATCCGCTTGCTGG | AGG | 93 |



1.2. Cloning sgRNA into Cas9 Expression Vector This protocol uses an all-in-one plasmid that expresses both Cas9 and the sgRNA, such as pSpCas9(BB)-2A-GFP (pX458, Addgene #48138), which also contains a GFP marker for tracking transfection efficiency and for cell sorting.[10]

· Protocol:

- Linearize the pX458 vector using the BbsI restriction enzyme.[10]
- Anneal the complementary pairs of ordered oligonucleotides for each sgRNA to form double-stranded DNA inserts.
- Ligate the annealed sgRNA inserts into the linearized pX458 vector.
- Transform the ligation product into competent E. coli, select for ampicillin-resistant colonies, and isolate plasmid DNA.
- Verify the correct insertion of the sgRNA sequence via Sanger sequencing.

Phase 2: Gene Editing in Cells

2.1. Cell Culture and Transfection This protocol is generalized for adherent cell lines like HEK293T or HCT116.[16] Optimization of transfection conditions is crucial for success.[9]

Protocol:

- Culture cells in the appropriate medium (e.g., DMEM with 10% FBS) to ~70-80% confluency in a 6-well plate.
- On the day of transfection, transfect 2.5 μg of the validated sgRNA-Cas9 plasmid into the cells using a lipid-based transfection reagent (e.g., Lipofectamine) or electroporation, following the manufacturer's instructions.[8]
- Include a negative control (e.g., a vector with a non-targeting sgRNA) and a positive transfection control (e.g., a GFP-only plasmid).
- After 24-48 hours, assess transfection efficiency by observing GFP expression under a fluorescence microscope.



2.2. Single-Cell Cloning To generate a homogenous knockout population, it is essential to isolate and expand single cells.[9][10]

· Protocol:

- Fluorescence-Activated Cell Sorting (FACS): 48-72 hours post-transfection, trypsinize the cells and resuspend them in FACS buffer. Use a cell sorter to plate single GFP-positive cells into individual wells of a 96-well plate containing conditioned media.[9]
- \circ Limiting Dilution: Alternatively, serially dilute the transfected cells to a concentration of ~0.5 cells per 100 μ L and dispense 100 μ L into each well of a 96-well plate.
- Allow single cells to grow into colonies over 2-4 weeks, monitoring them regularly.

Phase 3: Validation of Knockout

Validation is a critical step to confirm the knockout at the genomic and protein levels.[17] Both a wild-type (WT) control and a non-targeting sgRNA control should be used for comparison.

- 3.1. Genomic DNA Extraction and PCR Screening
- Protocol:
 - When clonal populations reach ~80% confluency in the 96-well plate, split the cells. Use one portion to expand the culture and the other to extract genomic DNA.
 - Design PCR primers that flank the sgRNA target site in the AKT1 gene.
 - Perform PCR on the genomic DNA from each clone. Run the PCR products on an agarose gel. Clones with insertions or deletions (indels) may show a size shift or heteroduplex bands compared to the WT control.
- 3.2. Sanger Sequencing
- Protocol:
 - Purify the PCR products from the previous step.



- Send the purified products for Sanger sequencing.
- Analyze the sequencing results using software that can deconvolve mixed traces (e.g.,
 TIDE, ICE) to confirm the presence of indels and determine if they cause a frameshift.[5]
- 3.3. Quantitative PCR (qPCR)
- Protocol:
 - Extract total RNA from expanded clones identified as potential knockouts.
 - Synthesize cDNA from the RNA.
 - Perform qPCR using primers specific for AKT1 and a housekeeping gene (e.g., GAPDH) for normalization.
 - A successful knockout should result in significantly reduced AKT1 mRNA levels due to nonsense-mediated decay.[5][17]
- 3.4. Western Blot Analysis This is the definitive method to confirm the absence of the target protein.[17][18]
- Protocol:
 - Lyse cells from WT and potential KO clones to extract total protein.
 - Determine protein concentration using a BCA or Bradford assay.
 - Separate 20-30 μg of protein per sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
 - Probe the membrane with a primary antibody specific for AKT1.
 - \circ Probe with a loading control antibody (e.g., GAPDH or β -actin) to ensure equal protein loading.
 - Apply a secondary antibody and visualize the bands. A complete knockout will show no detectable AKT1 protein band.[5]



Table 2: Summary of Validation Results for AKT1 Knockout Clones

Validation Method	Wild-Type (WT) Control	Confirmed AKT1 KO Clone
Genomic PCR	Single band at expected size.	Band may be similar in size or show slight shift.
Sanger Sequencing	Clean, single sequence trace.	Overlapping sequence traces downstream of the target site, confirming indels.
qPCR (AKT1 mRNA)	Relative expression normalized to 1.	Significantly reduced expression (<0.1 relative to WT).[5]

| Western Blot (**AKT1 Protein**) | Clear band at ~60 kDa. | No detectable band for **AKT1** protein.[5][19] |

Phase 4: Phenotypic Analysis

After validation, functional assays can be performed to investigate the consequences of AKT1 loss.

- Cell Proliferation Assay:
 - Seed equal numbers of WT and AKT1 KO cells in 96-well plates.
 - Measure cell viability/proliferation at different time points (e.g., 24, 48, 72 hours) using an MTT or WST-1 assay. Knockout of AKT1 may lead to reduced proliferation, especially under low-serum conditions.[19]
- Apoptosis Assay:
 - Treat WT and AKT1 KO cells with a pro-apoptotic stimulus (e.g., serum starvation, staurosporine).
 - Measure apoptosis using Annexin V/Propidium Iodide staining followed by flow cytometry.
 AKT1 KO cells may exhibit increased sensitivity to apoptotic stimuli.



- Downstream Signaling Analysis:
 - Analyze the phosphorylation status of key AKT1 downstream targets like GSK3β, FOXO1, and S6 ribosomal protein via Western blot.[5][14] In AKT1 KO cells, phosphorylation of these targets is expected to be significantly reduced.

Table 3: Example Functional Analysis of AKT1 Knockout Cells

Assay	Condition	Wild-Type (WT) Cells (Mean ± SD)	AKT1 KO Cells (Mean ± SD)
Proliferation (Absorbance at 72h)	10% FBS	1.8 ± 0.15	1.5 ± 0.12
	0.5% FBS	0.9 ± 0.08	0.4 ± 0.05
Apoptosis (% Annexin V+ cells)	Serum Starvation (24h)	12% ± 2.1%	35% ± 3.5%

| p-FOXO1 (Thr24) Level | Western Blot (Relative Density) | 1.0 | <0.1 |

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- To cite this document: BenchChem. [Application Notes and Protocols: CRISPR/Cas9-Mediated Knockout of AKT1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1177666#step-by-step-guide-to-crispr-cas9-mediated-akt1-knockout]

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